N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide
Overview
Description
N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide, also known as FBA, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the P2X3 receptor, which is involved in pain sensation and inflammation. FBA has been shown to have potential therapeutic applications in the treatment of chronic pain and other inflammatory conditions.
Mechanism of Action
N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide acts as a selective antagonist of P2X3 receptors, which are ATP-gated ion channels that are expressed in sensory neurons. P2X3 receptors are involved in pain sensation and inflammation, and their blockade by this compound reduces pain and inflammation. This compound binds to the extracellular domain of P2X3 receptors and inhibits ATP-induced currents, thus reducing the excitability of sensory neurons.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in preclinical studies. In a rat model of neuropathic pain, this compound reduced mechanical allodynia and thermal hyperalgesia. This compound has also been shown to reduce inflammation in a mouse model of acute lung injury. This compound has a half-life of approximately 2 hours in rats and is rapidly metabolized to inactive metabolites.
Advantages and Limitations for Lab Experiments
N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a selective antagonist of P2X3 receptors and has been shown to reduce pain and inflammation in preclinical studies. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It has a short half-life in rats and is rapidly metabolized to inactive metabolites. This compound also has poor solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the research of N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide. One direction is to investigate the efficacy of this compound in other models of pain and inflammation. Another direction is to develop more potent and selective P2X3 receptor antagonists based on the structure of this compound. Additionally, the pharmacokinetics and metabolism of this compound need to be further investigated to optimize its use in preclinical studies. Finally, the therapeutic potential of this compound needs to be evaluated in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a selective antagonist of P2X3 receptors that has been widely used in scientific research. This compound has been shown to reduce pain and inflammation in preclinical studies and has potential therapeutic applications in the treatment of chronic pain and other inflammatory conditions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Scientific Research Applications
N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide has been widely used in scientific research as a selective antagonist of P2X3 receptors. P2X3 receptors are involved in pain sensation and inflammation, and their blockade has been shown to have potential therapeutic applications in the treatment of chronic pain and other inflammatory conditions. This compound has been used in preclinical studies to investigate the role of P2X3 receptors in pain and inflammation and to evaluate the efficacy of P2X3 receptor antagonists as potential therapeutics.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-6-8-14(9-7-12)20-11-16(19)18-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFZVJMWMNSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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